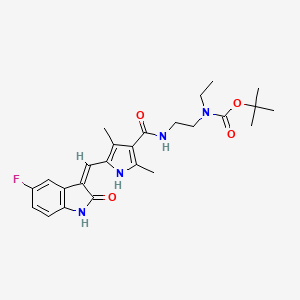

N-Boc-N-déséthyl Sunitinib

Vue d'ensemble

Description

N-Boc-N-desethyl Sunitinib, also known as N-Boc-N-desethyl Sunitinib, is a useful research compound. Its molecular formula is C₂₅H₃₁FN₄O₄ and its molecular weight is 470.54. The purity is usually 95%.

BenchChem offers high-quality N-Boc-N-desethyl Sunitinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-desethyl Sunitinib including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du carcinome à cellules rénales

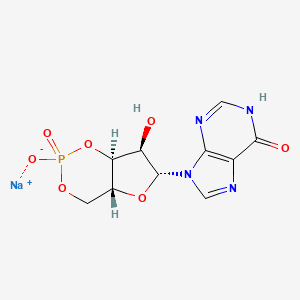

Le N-Boc-N-déséthyl Sunitinib a été utilisé dans le traitement du carcinome à cellules rénales métastatique (mRCC). Dans une étude, du sang a été prélevé chez 20 patients atteints de mRCC avant le traitement, et à 2 semaines, 4 semaines et 3 mois après l'administration de sunitinib {svg_1}. L'étude a révélé que chez les patients atteints de mRCC traités par le sunitinib, les concentrations de (N-déséthyl-)sunitinib dans le plasma et le sérum étaient fortement corrélées {svg_2}.

Analyse des traits plaquettaires

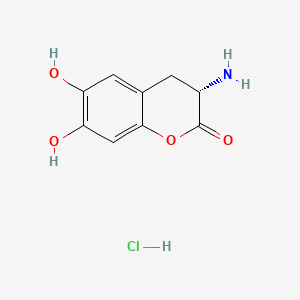

La même étude a également examiné si le traitement des patients par le TKI sunitinib affectait les traits plaquettaires quantitatifs et qualitatifs en fonction du niveau de sunitinib et de l'apparition de saignements {svg_3}. Il a été observé qu'en moyenne, une réduction soutenue du nombre de plaquettes était observée sous traitement, ce qui était significativement lié aux niveaux d'inhibiteur dans le plasma/sérum {svg_4}.

Étude de la résistance au sunitinib

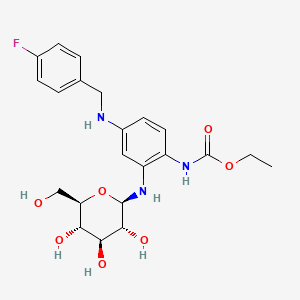

Le this compound a été utilisé dans l'étude de la résistance au sunitinib dans les cellules de carcinome à cellules rénales à cellules claires (ccRCC) {svg_5}. L'étude a révélé des changements génotypiques et phénotypiques en réponse au traitement par le sunitinib lors de l'induction de la résistance {svg_6}.

Étude de conversion métabolique

Lors du nouveau défi avec 1 µM de sunitinib, la conversion métabolique du sunitinib en N-déséthyl sunitinib s'est produite {svg_7}. Des études supplémentaires sont nécessaires pour élucider les processus de stockage, de métabolisme et de sécrétion stéréospécifiques du sunitinib dans les cellules résistantes au sunitinib {svg_8}.

Surveillance thérapeutique des médicaments

Une grande variabilité de la pharmacocinétique couplée à une relation exposition-effet prouvée fait du sunitinib un candidat idéal pour la surveillance thérapeutique des médicaments (TDM) {svg_9}. La faisabilité de la TDM du sunitinib chez les patients atteints de mRCC a été évaluée dans une étude observationnelle prospective en situation réelle {svg_10}.

Mécanisme D'action

Target of Action

N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .

Mode of Action

N-Boc-N-desethyl Sunitinib inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .

Biochemical Pathways

The inhibition of RTKs by N-Boc-N-desethyl Sunitinib affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, N-Boc-N-desethyl Sunitinib can effectively reduce tumor growth and vascularization .

Pharmacokinetics

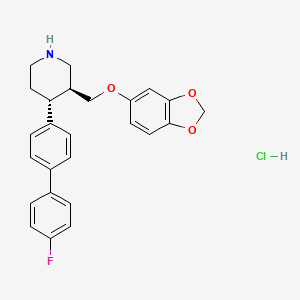

Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form N-Boc-N-desethyl Sunitinib . The concentrations of N-Boc-N-desethyl Sunitinib in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Boc-N-desethyl Sunitinib may be similar to those of Sunitinib .

Result of Action

The molecular and cellular effects of N-Boc-N-desethyl Sunitinib’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .

Action Environment

The action, efficacy, and stability of N-Boc-N-desethyl Sunitinib can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to N-Boc-N-desethyl Sunitinib can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of N-Boc-N-desethyl Sunitinib in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .

Orientations Futures

Research is ongoing to understand the effects of Sunitinib and its metabolites, including N-Boc-N-desethyl Sunitinib, on various types of cancer. For example, studies have been conducted to understand the relationship between circulating Sunitinib levels and changes in platelet traits in patients with renal cell carcinoma . Further studies are needed to elucidate the stereospecific storage, metabolism, and secretion processes of Sunitinib in Sunitinib-resistant cells .

Analyse Biochimique

Biochemical Properties

N-Boc-N-desethyl Sunitinib interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 3A4 enzyme, leading to the formation of its active metabolite . The nature of these interactions involves metabolic conversion, which is crucial for its function .

Cellular Effects

N-Boc-N-desethyl Sunitinib has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance . It influences cell function by affecting the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression .

Molecular Mechanism

The mechanism of action of N-Boc-N-desethyl Sunitinib involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-N-desethyl Sunitinib change over time. It has been observed that concentrations of N-Boc-N-desethyl Sunitinib in plasma and serum were highly correlated in sunitinib-treated patients

Metabolic Pathways

N-Boc-N-desethyl Sunitinib is involved in metabolic pathways mediated by the cytochrome P450 3A4 enzyme . This enzyme is responsible for the metabolic transformation of sunitinib to N-Boc-N-desethyl Sunitinib, the active metabolite .

Propriétés

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)

![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)